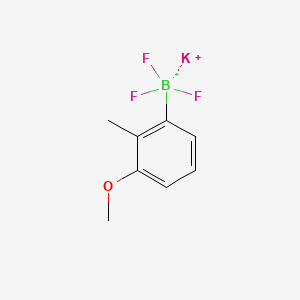
Potassium trifluoro(3-methoxy-2-methylphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a wide range of applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(3-methoxy-2-methylphenyl)boranuide often involves large-scale batch processes. These processes utilize automated reactors to maintain precise control over reaction parameters such as temperature, pH, and reagent concentrations. The final product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acids or esters.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of boranes.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Various substituted organoboron compounds.
Scientific Research Applications
Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Biology: This compound is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based enzyme inhibitors.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro(3-methoxy-2-methylphenyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-methoxy-2-methylphenyl)boranuide stands out due to its unique combination of a trifluoroborate group with a 3-methoxy-2-methylphenyl moiety. This structure imparts enhanced stability and reactivity, making it particularly valuable in complex organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H9BF3KO |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxy-2-methylphenyl)boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6-7(9(10,11)12)4-3-5-8(6)13-2;/h3-5H,1-2H3;/q-1;+1 |
InChI Key |
YOBHZPGPGVMTIL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)OC)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















